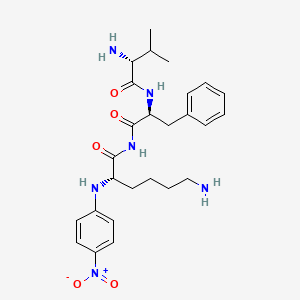

Valyl-phenylalanyl-lysine-4-nitroanilide

Description

Valyl-phenylalanyl-lysine-4-nitroanilide (Val-Phe-Lys-pNA) is a synthetic tripeptide conjugated to a 4-nitroanilide (pNA) chromogenic group. This compound is designed as a substrate for proteolytic enzymes, particularly those recognizing lysine residues. Upon enzymatic cleavage, the 4-nitroaniline moiety is released, producing a yellow color detectable at 405 nm, enabling kinetic assays for enzyme activity.

Properties

CAS No. |

76626-36-3 |

|---|---|

Molecular Formula |

C26H36N6O5 |

Molecular Weight |

512.6 g/mol |

IUPAC Name |

(2S)-6-amino-N-[(2S)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-3-phenylpropanoyl]-2-(4-nitroanilino)hexanamide |

InChI |

InChI=1S/C26H36N6O5/c1-17(2)23(28)26(35)30-22(16-18-8-4-3-5-9-18)25(34)31-24(33)21(10-6-7-15-27)29-19-11-13-20(14-12-19)32(36)37/h3-5,8-9,11-14,17,21-23,29H,6-7,10,15-16,27-28H2,1-2H3,(H,30,35)(H,31,33,34)/t21-,22-,23+/m0/s1 |

InChI Key |

ORXWLYZHKCZVIC-RJGXRXQPSA-N |

SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C(CCCCN)NC2=CC=C(C=C2)[N+](=O)[O-])N |

Isomeric SMILES |

CC(C)[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC(=O)[C@H](CCCCN)NC2=CC=C(C=C2)[N+](=O)[O-])N |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(=O)C(CCCCN)NC2=CC=C(C=C2)[N+](=O)[O-])N |

Synonyms |

H-D-Val-Phe-Lys-p-nitroanilide H-D-valyl-L-phenylalanyl-L-lysine-p-nitroanilide dihydrochloride S 2390 S-2390 Val-Phe-Lys-pNA valyl-phenylalanyl-lysine-4-nitroanilide |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Differences

a. Nalpha-Acetyl-L-lysine 4-nitroanilide hydrochloride

- Structure : Features an N-terminal acetylated lysine linked to pNA .

- Enzymatic Specificity : The acetylation mimics post-translational modifications, making it suitable for studying acetyllysine-recognizing enzymes (e.g., deacetylases) rather than proteases .

- Applications : Used in enzymology to probe substrate specificity and enzyme kinetics in acetylated lysine pathways .

b. D-Valyl-L-leucyl-L-lysine 4-nitroanilide dihydrochloride

- Structure : Contains a D-valine residue, leucine, and lysine in the peptide chain, with a dihydrochloride salt form .

- The Leu-Lys sequence may target enzymes like cathepsins or bacterial proteases .

- Physicochemical Properties : Stored at -20°C due to hygroscopicity; the dihydrochloride salt enhances solubility in aqueous buffers .

c. Valyl-Phenylalanyl-Lysine-4-Nitroanilide

- Structure: L-valine, phenylalanine, and lysine form the peptide chain. The absence of acetylation or D-amino acids distinguishes it from the above compounds.

- Enzymatic Specificity : Likely targets trypsin-like proteases due to the lysine C-terminal position. The hydrophobic Val-Phe sequence may enhance binding to enzymes with hydrophobic pockets.

Key Comparative Data

Research Findings and Implications

- Enzyme Selectivity: Val-Phe-Lys-pNA’s unmodified lysine and hydrophobic residues make it ideal for broad-spectrum proteases, whereas acetylated or D-amino acid-containing analogs narrow substrate specificity . The dihydrochloride salt in D-Val-Leu-Lys-pNA improves solubility for high-throughput assays but may require pH adjustments .

- Stability and Handling: D-Val-Leu-Lys-pNA’s -20°C storage highlights its instability compared to non-salt forms, a consideration for experimental design .

Structural Insights :

- Substituting phenylalanine (aromatic) for leucine (aliphatic) in Val-Phe-Lys-pNA may enhance binding to enzymes with aromatic recognition sites, a hypothesis supported by analogous studies on peptide substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.